

LDC4297: A Technical Guide to its Chemical Structure and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LDC4297 is a potent and selective small molecule inhibitor of Cyclin-dependent kinase 7 (CDK7).[1][2][3][4] Belonging to the pyrazolotriazine chemical class, **LDC4297** has demonstrated significant therapeutic potential, particularly in the fields of oncology and virology, owing to its crucial role in regulating the cell cycle and transcription.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to **LDC4297**.

Chemical Structure and Properties

LDC4297 is chemically identified as (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1][3][5]triazin-4-amine.[1][6] Its fundamental chemical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	(R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1][3][5]triazin-4-amine	[1][6]
Molecular Formula	C23H28N8O	[2][5][7]
Molecular Weight	432.53 g/mol	[5][7]
SMILES String	CC(C)C1=C2N=C(OC3CNCC C3)N=C(NCC4=CC=CC=C4N 5C=CC=N5)N2N=C1	[3]
CAS Registry Number	1453834-21-3	[2][4]

Mechanism of Action and Signaling Pathway

LDC4297 functions as a selective, ATP-competitive inhibitor of CDK7.[1][8] CDK7 is a critical enzyme that plays a dual role in cellular processes:

- Cell Cycle Regulation: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[9][10]
- Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH.
 [9][11] It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a key step in the initiation of transcription.[10][11]

By inhibiting CDK7, **LDC4297** disrupts these fundamental cellular processes, leading to cell cycle arrest and inhibition of transcription, which are particularly detrimental to rapidly proliferating cancer cells and viruses that rely on the host's transcriptional machinery.[9]

One of the well-documented mechanisms of **LDC4297**'s antiviral activity, particularly against human cytomegalovirus (HCMV), involves its interference with the virus-induced inactivation of the retinoblastoma protein (Rb).[1][8] Rb is a tumor suppressor protein that controls cell cycle



progression. HCMV promotes its own replication by inducing the phosphorylation and inactivation of Rb. **LDC4297** has been shown to counteract this effect.[1]

Fig. 1: LDC4297 inhibits CDK7, disrupting both cell cycle and transcription.

Quantitative Data

The biological activity of **LDC4297** has been quantified through various in vitro and cell-based assays.

Table 1: Kinase Inhibitory Activity

Kinase	IC50 (nM)	Assay Type	Reference
CDK7	0.13 ± 0.06	TR-FRET	[1][8]
CDK1	53.7	Enzymatic	[4]
CDK2	6.4	Enzymatic	[4]
CDK4	>10,000	Enzymatic	[4]
CDK5/p25	22	Enzymatic	[5]
CDK5/p35	10	Enzymatic	[5]
CDK6	>10,000	Enzymatic	[4]
CDK9	1,710	Enzymatic	[4]

Table 2: Antiviral Activity



Virus	EC50 (nM)	Cell Line	Reference
HCMV (AD169-GFP)	24.5 ± 1.3	HFF	[1][8]
GPCMV	50	HFF	[3]
MCMV	70	HFF	[3]
HHV-6A	40	HFF	[3]
HSV-1	20	HFF	[3]
HSV-2	270	HFF	[3]
VZV	60	HFF	[3]
EBV	1,210	-	[3]
HAdV-2	250	-	[3]
Vaccinia virus	770	-	[3]
HIV-1 (nl4-3)	1,040	-	[3]
Influenza A virus	990	-	[3]

Table 3: Cellular Activity

Parameter	Value (µM)	Cell Line	Reference
GI50	4.5 ± 2.5	HFF	[1][8]
CC50	5.22 ± 0.50	HFF	[1][8]
CC50 (Range across 8 cell types)	2.85 - 17.42	Various	[1][8]

Experimental Protocols In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay was utilized to determine the IC50 value of LDC4297 against CDK7.



- Reaction Components: Recombinant human CDK7/CycH/MAT1 complex, ULight-labeled peptide substrate, and Europium (Eu)-labeled anti-phospho-antibody.
- Procedure:
 - The kinase reaction is performed in the presence of varying concentrations of LDC4297.
 - The reaction is initiated by the addition of ATP.
 - Following incubation, the Eu-labeled antibody is added to detect the phosphorylated substrate.
 - The FRET signal is measured, which is proportional to the amount of phosphorylated substrate.
- Data Analysis: The IC50 value is calculated by fitting the dose-response curve of the FRET signal versus the inhibitor concentration.

Radiometric Protein Kinase Assay (33 PanQinase)

This assay was used for kinome-wide selectivity profiling.

- Principle: Measures the incorporation of radioactive ³³P from [γ-³³P]ATP into a substrate by the kinase.
- Procedure:
 - A panel of 333 individual protein kinases is assayed in the presence of a fixed concentration of LDC4297 (e.g., 100 nM).
 - The reaction mixtures are incubated to allow for phosphorylation.
 - The phosphorylated substrate is captured, and the radioactivity is quantified.
- Data Analysis: The residual kinase activity is calculated as a percentage of the activity in the absence of the inhibitor.

HCMV Replication Assay (GFP-based)



This cell-based assay was employed to determine the antiviral efficacy of LDC4297.

- Cell Line and Virus: Primary human foreskin fibroblasts (HFFs) and a recombinant HCMV strain expressing Green Fluorescent Protein (AD169-GFP).
- Procedure:
 - HFFs are infected with HCMV AD169-GFP.
 - Immediately after infection, the cells are treated with various concentrations of LDC4297.
 - The cells are incubated for a defined period (e.g., 7 days).
 - The level of GFP expression, which correlates with viral replication, is quantified using a fluorometer.
- Data Analysis: The EC50 value is determined from the dose-response curve of GFP fluorescence versus LDC4297 concentration.



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Fig. 2: Workflow for determining the antiviral efficacy of LDC4297 against HCMV.

Western Blot Analysis

This technique was used to investigate the effect of **LDC4297** on viral and cellular protein expression and phosphorylation.

- Sample Preparation: HFFs are infected with HCMV and treated with LDC4297 for various time points (e.g., 12, 24, 48, 96 hours). Cell lysates are then prepared.
- SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.



- Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., HCMV immediate-early proteins, pUL44, gB, total Rb, phospho-Rb).
- Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
- Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation levels in response to LDC4297 treatment.

Conclusion

LDC4297 is a highly potent and selective inhibitor of CDK7 with well-characterized chemical and biological properties. Its ability to modulate fundamental cellular processes of transcription and cell cycle regulation underscores its potential as a therapeutic agent in oncology and infectious diseases. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of **LDC4297** and related compounds.

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